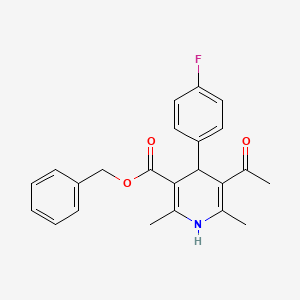

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Description

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a substituted aromatic ring at the 4-position (4-fluorophenyl), a benzyl ester at position 3, an acetyl group at position 5, and methyl groups at positions 2 and 4. The 1,4-DHP scaffold is well-studied for its redox-active properties and applications in medicinal chemistry, particularly as calcium channel modulators. The 4-fluorophenyl group introduces steric and electronic effects, while the acetyl and benzyl substituents influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name |

benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO3/c1-14-20(16(3)26)22(18-9-11-19(24)12-10-18)21(15(2)25-14)23(27)28-13-17-7-5-4-6-8-17/h4-12,22,25H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHFVNGOTJXVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, 4-fluorobenzaldehyde, and acetylacetone.

Knoevenagel Condensation: The initial step often involves a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and acetylacetone in the presence of a base like piperidine, forming an intermediate.

Cyclization: The intermediate undergoes cyclization with benzyl alcohol and ammonium acetate under reflux conditions to form the dihydropyridine ring.

Esterification: Finally, the product is esterified using benzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s properties.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a calcium channel blocker. Its ability to modulate calcium ion flow makes it a candidate for research in cardiovascular therapies.

Medicine

In medicine, derivatives of dihydropyridine compounds are explored for their antihypertensive and anti-anginal properties. This compound’s structural similarity to known drugs makes it a subject of interest for developing new therapeutic agents.

Industry

Industrially, the compound’s derivatives are used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its industrial significance.

Mechanism of Action

The mechanism of action of Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural variations among related DHP derivatives include substituents at positions 3, 4, and 5, which critically impact physicochemical and biological properties. Below is a comparative analysis:

Conformational and Stability Analysis

- Nonplanarity and Steric Effects: The 4-fluorophenyl group in the target compound likely causes steric repulsion with the DHP ring, leading to a nonplanar conformation similar to metalloporphyrins with meso-fluorophenyl substituents . This contrasts with flat geometries seen in DHPs lacking bulky 4-substituents.

- Aqueous Stability: Computational studies () show that DHPs with electron-withdrawing groups (e.g., acetyl, cyano) at position 5 often fail geometry optimization in water, suggesting instability or decomposition. The target’s 5-acetyl group may predispose it to similar issues .

Pharmacological and Functional Implications

- Electron-Withdrawing Effects : Fluorine’s moderate electron withdrawal (vs. chlorine or nitro groups) balances redox activity and stability. For example, the 4-nitrophenyl derivative () exhibits stronger electron withdrawal, which could enhance oxidative susceptibility .

Key Research Findings and Data Tables

Table 1: Substituent Effects on Oxidation Potential

Table 2: Aqueous Stability of Selected DHPs

Biological Activity

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by its unique structure which plays a crucial role in its biological activity. The presence of various functional groups such as the acetyl and fluorophenyl moieties enhances its pharmacological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

- Mechanism of Action : The compound exhibits bactericidal activity primarily through the inhibition of protein synthesis and disruption of cell wall integrity. This is consistent with findings that suggest similar mechanisms in related dihydropyridine derivatives .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Gram-positive bacteria range from 15.625 μM to 62.5 μM, indicating significant antibacterial potency .

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida species:

- Efficacy : In vitro studies reveal that it significantly reduces biofilm formation in Candida albicans by approximately 75%, outperforming standard antifungal agents like fluconazole .

Antiviral Activity

Emerging research indicates potential antiviral properties against HIV-1:

- Screening Results : Compounds structurally similar to benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate have shown promising results in inhibiting HIV replication .

Case Studies

- Study on Antibacterial Properties : A recent study evaluated the antibacterial effects of various dihydropyridine derivatives, including benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate. The results indicated that this compound was one of the most effective against MRSA strains compared to other tested compounds .

- Antifungal Efficacy Assessment : In another study focusing on antifungal activity, the compound was tested against clinical isolates of C. albicans and exhibited a significant reduction in biofilm formation, suggesting its potential application in treating fungal infections .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how are its structural features validated?

Methodological Answer:

The compound is synthesized via multi-step protocols involving:

Benzyl Bromination : Bromination at the benzyl position under mild conditions (e.g., 75°C) to introduce reactive sites for subsequent functionalization .

Dihydropyridine Core Assembly : Cyclocondensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde), β-keto esters, and ammonia derivatives, followed by acetylation at the 5-position .

Characterization :

- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., 4-fluorophenyl protons at δ 7.1–7.4 ppm; acetyl methyl at δ 2.1–2.3 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) confirms planarity of the dihydropyridine ring and non-covalent interactions (e.g., hydrogen bonding) .

- FT-IR : Validate carbonyl (C=O) stretches (1,660–1,700 cm⁻¹) and NH bending (3,250 cm⁻¹) .

Basic: How is the crystal structure analyzed to resolve conformational ambiguities in the dihydropyridine ring?

Methodological Answer:

XRD Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation) are collected for single crystals.

Refinement with SHELX : Use SHELXL for least-squares refinement, addressing torsional angles and ring puckering. The Cremer-Pople parameters (e.g., puckering amplitude q) quantify deviations from planarity .

Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···O) via Hirshfeld surface analysis to explain packing motifs .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Comparative Analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., diethyl or dibenzyl esters ). For example:

- Aromatic proton shifts vary with substituent electronic effects (e.g., 4-fluorophenyl vs. 3-nitrophenyl ).

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and validate experimental shifts .

Isotopic Labeling : Use deuterated solvents or 13C-enriched precursors to resolve overlapping signals in crowded regions .

Advanced: What experimental design considerations are critical for assessing oxidative stability in aqueous media?

Methodological Answer:

Solvent Selection : Avoid aqueous environments for derivatives prone to hydrolysis (e.g., cyano/acetyl-substituted dihydropyridines ). Use aprotic solvents (e.g., DMF) for stability studies.

Kinetic Monitoring : Track degradation via HPLC/HPTLC under varying pH and temperature conditions .

Computational Predictions : Employ SM8 solvation models to predict hydrolysis pathways and identify labile groups (e.g., acetyl vs. ester) .

Advanced: How can structure-activity relationships (SAR) be explored for pharmacological potential?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3-nitrophenyl or vary ester groups ).

In Vitro Assays :

- Calcium Channel Blocking : Use patch-clamp electrophysiology to assess L/T-type channel inhibition .

- Hepatoprotective Activity : Evaluate ALT/AST levels in toxin-induced liver injury models (e.g., CCl4 ).

QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity to prioritize derivatives .

Advanced: What strategies address challenges in computational modeling of dihydropyridine derivatives?

Methodological Answer:

Geometry Optimization : Use implicit solvent models (e.g., PCM) for aqueous stability studies. Derivatives with electron-withdrawing groups (e.g., –CN) may require explicit water molecules .

Bond Critical Point (BCP) Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond orders and electron density distribution in the dihydropyridine ring .

Failure Handling : If optimization fails (e.g., due to decomposition ), switch to gas-phase models or reduce substituent complexity.

Basic: How are purity and degradation products monitored during synthesis?

Methodological Answer:

HPTLC/HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve impurities (e.g., unreacted intermediates ).

Mass Spectrometry : HRMS (ESI+) identifies molecular ions (e.g., [M+Na]+) and fragments (e.g., loss of benzyl group ).

Stability-Indicating Methods : Forced degradation (heat/light/humidity) followed by peak purity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.